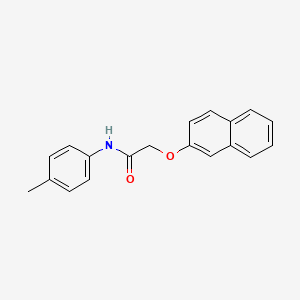

![molecular formula C21H21N3O2 B5571827 N-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5571827.png)

N-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of nicotinamide derivatives often involves complex reactions that ensure the introduction of specific functional groups to the nicotinic acid or nicotinamide backbone. For instance, the synthesis of ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate showcases the intricate steps involved in creating such compounds, highlighting the precision required in chemical synthesis processes (Cobo et al., 2008).

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is crucial for understanding their chemical behavior and interaction with biological systems. Studies like the crystal structure analysis of ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate provide valuable insights into the bond lengths, molecular conformations, and crystal structures, which are essential for predicting the reactivity and properties of similar compounds (Cobo et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving nicotinamide derivatives can be influenced by the presence of functional groups and the compound's overall structure. The Lewis acid-promoted direct substitution of 2-methoxy-3-cyanopyridines by organo cuprates leading to nicotinamide and nicotinic acid derivatives exemplifies the type of chemical reactions these compounds can undergo, showcasing their reactivity and potential for further chemical modifications (Abdel-Aziz, 2007).

Physical Properties Analysis

The physical properties of N-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]nicotinamide and related compounds, such as solubility, melting point, and crystalline structure, are fundamental for their application in various fields. Although specific data on this compound are scarce, studies on related structures offer a glimpse into the factors that affect their physical characteristics and how these can be tailored through synthetic modifications.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, define the potential applications of nicotinamide derivatives in medicinal chemistry and materials science. The corrosion inhibition effect and adsorption behavior of nicotinamide derivatives on mild steel in hydrochloric acid solution is an example of how the chemical properties of these compounds can be exploited for practical applications (Chakravarthy et al., 2014).

Applications De Recherche Scientifique

Antineoplastic Activities

N-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]nicotinamide and its derivatives have been studied for their antineoplastic (anti-cancer) activities. Research has shown that certain nicotinamide derivatives exhibit moderate activity against leukaemia in preliminary screenings. This highlights the potential of N-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]nicotinamide derivatives in cancer research and therapy, particularly in targeting specific cancer types like lymphoid leukaemia and possibly other tumorigenic cells (Ross, 1967).

Herbicidal Activity

The compound and its derivatives have also been explored for their herbicidal properties. A study on N-(arylmethoxy)-2-chloronicotinamides, closely related to N-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]nicotinamide, demonstrated significant herbicidal activity against various plants. This suggests a potential for developing new herbicides based on nicotinamide derivatives, indicating their utility beyond pharmacological applications into agricultural sciences (Yu et al., 2021).

Metabolic Effects in Cancer Cells

Nicotinamide phosphoribosyltransferase (NAMPT) inhibition studies, involving compounds related to N-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]nicotinamide, have shown significant metabolic alterations in human cancer cells. This research provides insight into how nicotinamide derivatives might affect cellular metabolism, offering potential pathways for therapeutic intervention in cancer treatment (Tolstikov et al., 2014).

Corrosion Inhibition

In addition to their biological activities, nicotinamide derivatives have been evaluated for their corrosion inhibition effects. Studies have shown that these compounds can effectively inhibit corrosion of metals in acidic environments, making them useful in industrial applications for protecting materials (Chakravarthy et al., 2014).

Propriétés

IUPAC Name |

N-(4-methoxyphenyl)-2-(2-phenylethylamino)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c1-26-18-11-9-17(10-12-18)24-21(25)19-8-5-14-22-20(19)23-15-13-16-6-3-2-4-7-16/h2-12,14H,13,15H2,1H3,(H,22,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKISRGBCRDYCGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide](/img/structure/B5571749.png)

![4-chlorophenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5571766.png)

![N-(3,5-dimethylphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5571775.png)

![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5571781.png)

![5-fluoro-2-{1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-2-yl}-1H-benzimidazole](/img/structure/B5571786.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5571792.png)

![3-(3-methylbutyl)-8-[(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571807.png)

![methyl 4-[(3-{[4-(methoxycarbonyl)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5571820.png)